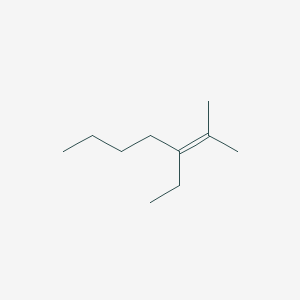

3-ethyl-2-methylhept-2-ene

Description

Structure

3D Structure

Properties

CAS No. |

19780-61-1 |

|---|---|

Molecular Formula |

C10H20 |

Molecular Weight |

140.27 g/mol |

IUPAC Name |

3-ethyl-2-methylhept-2-ene |

InChI |

InChI=1S/C10H20/c1-5-7-8-10(6-2)9(3)4/h5-8H2,1-4H3 |

InChI Key |

JCVDGJIYXBDDCK-UHFFFAOYSA-N |

SMILES |

CCCCC(=C(C)C)CC |

Canonical SMILES |

CCCCC(=C(C)C)CC |

Other CAS No. |

19780-61-1 |

Origin of Product |

United States |

Foundational & Exploratory

3-ethyl-2-methylhept-2-ene chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-ethyl-2-methylhept-2-ene

This technical guide provides a comprehensive overview of the chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. The document details its physical and chemical characteristics, plausible experimental protocols for its synthesis and analysis, and its expected reactivity. All quantitative data are summarized in structured tables, and logical workflows are visualized using the DOT language.

Core Chemical Properties

This compound is a branched alkene with the molecular formula C10H20.[1][2] Its structure features a carbon-carbon double bond, which is the primary determinant of its chemical reactivity.

Physical Properties

The known physical properties of this compound are summarized in Table 1. These properties are essential for its handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 19780-61-1 | [1][2] |

| Molecular Formula | C10H20 | [1][2] |

| Molecular Weight | 140.27 g/mol | [3][4] |

| Boiling Point | 170.1°C at 760 mmHg | [1][2] |

| Density | 0.75 g/cm³ | [1][2] |

| Refractive Index | 1.428 | [1][2] |

| Flash Point | 46.5°C | [1][2] |

| Vapor Pressure | 1.98 mmHg at 25°C | [1] |

Computed Properties

Computational models provide further insights into the molecular characteristics of this compound. These computed properties, detailed in Table 2, are valuable for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference |

| XLogP3 | 4.9 | [4] |

| Topological Polar Surface Area | 0 Ų | [4] |

| Heavy Atom Count | 10 | [4] |

| Rotatable Bond Count | 4 | [4] |

| Monoisotopic Mass | 140.156500638 Da | [4] |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The logical workflow for the synthesis of this compound is depicted below. This involves the reaction of a ketone with a Grignard reagent to form a tertiary alcohol, which is then dehydrated to yield the target alkene.

References

An In-depth Technical Guide to the Synthesis of 3-ethyl-2-methylhept-2-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-ethyl-2-methylhept-2-ene, a substituted alkene of interest in organic synthesis and potentially as a building block in medicinal chemistry. The focus of this document is on practical, laboratory-scale preparations, emphasizing the Wittig reaction as the most direct and regioselective method. An alternative approach via a Grignard reaction followed by dehydration is also discussed. Detailed, albeit theoretical, experimental protocols are provided, alongside a comparative analysis of the two main strategies.

Executive Summary

The synthesis of this compound can be efficiently achieved through two principal retrosynthetic disconnections, both leveraging common and well-understood organic transformations. The most direct approach involves the Wittig olefination, which offers excellent control over the placement of the double bond. An alternative, two-step sequence involves a Grignard addition to a suitable ketone to form a tertiary alcohol, which is subsequently dehydrated to yield the target alkene. This guide will explore both methodologies, providing detailed procedural outlines and a discussion of their relative merits.

Retrosynthetic Analysis and Strategic Comparison

The logical pathways for the synthesis of this compound are depicted below. The Wittig reaction offers two possible disconnections of the target double bond, while the Grignard route involves the formation of a precursor tertiary alcohol.

Caption: Retrosynthetic analysis of this compound via Wittig and Grignard reaction pathways.

Route A of the Wittig synthesis is generally preferred due to the use of a secondary alkyl halide for the phosphonium salt preparation, which is more reactive than the primary halide in Route B, although steric hindrance can be a factor. The Grignard approach is a classic and robust method for C-C bond formation but requires an additional dehydration step which may lead to regioisomeric byproducts.

Synthesis Method 1: The Wittig Reaction

The Wittig reaction is a highly reliable method for alkene synthesis from carbonyl compounds. It involves the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone.

Route A: 3-Pentanone and Isopropyltriphenylphosphonium Bromide

This is the recommended Wittig approach.

Experimental Protocol:

Step 1: Preparation of Isopropyltriphenylphosphonium Bromide

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add triphenylphosphine (26.23 g, 0.1 mol) and 100 mL of dry toluene.

-

Stir the mixture to dissolve the triphenylphosphine.

-

Add 2-bromopropane (12.3 g, 0.1 mol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 24 hours. A white precipitate will form.

-

Cool the mixture to room temperature and collect the white solid by vacuum filtration.

-

Wash the solid with cold dry toluene (2 x 30 mL) and dry under vacuum to yield isopropyltriphenylphosphonium bromide.

Step 2: Wittig Olefination

-

In a flame-dried 500 mL three-necked round-bottom flask under a nitrogen atmosphere, suspend isopropyltriphenylphosphonium bromide (38.5 g, 0.1 mol) in 200 mL of anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 0.1 mol) dropwise via a syringe. The solution will turn a deep orange/red color, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

Add a solution of 3-pentanone (8.61 g, 0.1 mol) in 50 mL of anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation to yield this compound.

| Parameter | Value |

| Reactants | 3-Pentanone, Isopropyltriphenylphosphonium bromide |

| Base | n-Butyllithium |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Time | 12 hours |

| Temperature | 0 °C to Room Temperature |

| Theoretical Yield | 14.03 g |

| Reported Yield | (Not available in literature for this specific reaction) |

Route B: Heptan-2-one and Ethyltriphenylphosphonium Bromide

Experimental Protocol:

Step 1: Preparation of Ethyltriphenylphosphonium Bromide

-

In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triphenylphosphine (26.23 g, 0.1 mol) in 100 mL of acetonitrile.

-

Add bromoethane (10.9 g, 0.1 mol) to the solution.

-

Heat the mixture to reflux for 24 hours.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to give ethyltriphenylphosphonium bromide.

Step 2: Wittig Olefination

The procedure is analogous to Route A, substituting heptan-2-one for 3-pentanone and ethyltriphenylphosphonium bromide for isopropyltriphenylphosphonium bromide.

| Parameter | Value |

| Reactants | Heptan-2-one, Ethyltriphenylphosphonium bromide |

| Base | n-Butyllithium |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Time | 12 hours |

| Temperature | 0 °C to Room Temperature |

| Theoretical Yield | 14.03 g |

| Reported Yield | (Not available in literature for this specific reaction) |

Synthesis Method 2: Grignard Reaction and Dehydration

This two-step approach first constructs the carbon skeleton of the corresponding tertiary alcohol, which is then dehydrated to the target alkene.

Experimental Protocol:

Step 1: Synthesis of 3-ethyl-2-methylheptan-2-ol via Grignard Reaction

-

In a flame-dried 500 mL three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place magnesium turnings (2.67 g, 0.11 mol).

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, place a solution of 2-bromopropane (12.3 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.

-

Add a small portion of the 2-bromopropane solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether.

-

Once the reaction has started, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Add a solution of 3-pentanone (8.61 g, 0.1 mol) in 50 mL of anhydrous diethyl ether dropwise from the dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by slowly pouring the mixture over 100 g of crushed ice in a beaker.

-

Add 50 mL of saturated aqueous ammonium chloride solution and stir until all the solids dissolve.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to yield crude 3-ethyl-2-methylheptan-2-ol.

Step 2: Dehydration of 3-ethyl-2-methylheptan-2-ol

-

Place the crude 3-ethyl-2-methylheptan-2-ol in a 250 mL round-bottom flask.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (2-3 drops) or a few crystals of iodine.

-

Set up a simple distillation apparatus.

-

Gently heat the flask. The alkene product will co-distill with water.

-

Collect the distillate in a flask cooled in an ice bath.

-

Separate the organic layer from the aqueous layer in the distillate.

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous calcium chloride.

-

Purify the resulting this compound by fractional distillation.

| Parameter | Value |

| Reactants (Grignard) | 3-Pentanone, Isopropylmagnesium bromide |

| Solvent (Grignard) | Diethyl ether |

| Reaction Time (Grignard) | 2 hours |

| Temperature (Grignard) | 0 °C to Room Temperature |

| Dehydrating Agent | Sulfuric acid (catalytic) or Iodine |

| Purification | Fractional Distillation |

| Theoretical Yield | ~12.63 g (from alcohol) |

| Reported Yield | (Not available in literature for this specific reaction) |

Conclusion

Both the Wittig reaction and the Grignard/dehydration sequence represent viable pathways for the synthesis of this compound. The Wittig reaction, particularly Route A, offers a more direct and regioselective synthesis, avoiding the potential for isomeric mixtures that can arise from the dehydration of the tertiary alcohol in the Grignard route. For applications requiring high purity and unambiguous double bond placement, the Wittig olefination is the superior method. However, the Grignard reaction is a cost-effective and powerful tool for carbon-carbon bond formation and may be suitable for applications where subsequent purification can readily separate any isomeric byproducts. The choice of method will ultimately depend on the specific requirements of the research or development project, including scale, purity needs, and available starting materials.

Spectroscopic Profile of 3-Ethyl-2-methylhept-2-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the alkene 3-ethyl-2-methylhept-2-ene (CAS No. 19780-61-1). Due to the limited availability of public experimental spectra for this compound, this document presents predicted spectroscopic data for ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies described herein are based on established, general protocols for the spectroscopic analysis of liquid organic compounds and serve as a guide for researchers working with this or structurally similar molecules. This guide is intended to support identification, characterization, and quality control efforts in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₂₀

-

Molecular Weight: 140.27 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using computational models and should be used as a reference for the identification of the compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Proton) |

| ~1.95 - 2.10 | q | 2H | -CH₂- (ethyl group on double bond) |

| ~1.85 - 1.95 | t | 2H | -CH₂- (adjacent to double bond in heptyl chain) |

| ~1.65 | s | 3H | =C-CH₃ (methyl group on double bond) |

| ~1.60 | s | 3H | =C-CH₃ (methyl group on double bond) |

| ~1.25 - 1.40 | m | 4H | -CH₂-CH₂- (heptyl chain) |

| ~0.95 | t | 3H | -CH₃ (terminal methyl of ethyl group) |

| ~0.88 | t | 3H | -CH₃ (terminal methyl of heptyl chain) |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment (Carbon) |

| ~135.5 | =C< (quaternary) |

| ~125.0 | =C< (quaternary) |

| ~39.5 | -CH₂- (heptyl chain) |

| ~32.0 | -CH₂- (heptyl chain) |

| ~28.0 | -CH₂- (ethyl group) |

| ~23.0 | -CH₂- (heptyl chain) |

| ~22.5 | =C-CH₃ |

| ~20.5 | =C-CH₃ |

| ~14.0 | -CH₃ (terminal, heptyl) |

| ~13.5 | -CH₃ (terminal, ethyl) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |

| ~2960 - 2850 | Strong | C-H stretch (alkane) |

| ~1670 | Medium | C=C stretch (tetrasubstituted alkene) |

| ~1460 | Medium | C-H bend (methylene) |

| ~1375 | Medium | C-H bend (methyl) |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment (Fragment) |

| 140 | 30 | [M]⁺ (Molecular Ion) |

| 125 | 20 | [M - CH₃]⁺ |

| 111 | 100 | [M - C₂H₅]⁺ |

| 97 | 60 | [M - C₃H₇]⁺ |

| 83 | 50 | [M - C₄H₉]⁺ |

| 69 | 40 | [C₅H₉]⁺ |

| 55 | 70 | [C₄H₇]⁺ |

| 41 | 80 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for liquid organic compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

-

For ¹H NMR, accurately weigh 5-25 mg of the liquid sample. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[4]

-

The sample should be dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[5]

-

The solution can be prepared in a small vial and then transferred to the NMR tube using a Pasteur pipette. To remove any particulate matter, a small plug of glass wool can be placed in the pipette.[1][4]

-

Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm from the bottom.[5]

-

Cap the NMR tube securely to prevent evaporation.[5]

3.1.2. Data Acquisition

-

Insert the prepared NMR tube into the spectrometer.

-

The instrument's software is used to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.[5]

-

The magnetic field homogeneity is optimized through a process called shimming to enhance spectral resolution.[5]

-

The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[5]

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay, before initiating data collection.[5]

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation

-

For liquid samples, the "neat" method is commonly employed.

-

Place a single drop of the liquid sample onto the surface of a salt plate (e.g., NaCl).

-

Carefully place a second salt plate on top of the first, creating a thin liquid film between them.[6]

-

Alternatively, for instruments with an Attenuated Total Reflectance (ATR) accessory, a drop of the liquid is placed directly onto the ATR crystal.[7]

3.2.2. Data Acquisition

-

Place the prepared salt plates or position the ATR accessory in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty instrument or clean ATR crystal.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

3.3.1. Sample Preparation

-

Prepare a dilute solution of the liquid sample in a volatile organic solvent (e.g., methanol or hexane).

-

The concentration should be low enough to avoid overloading the GC column.

3.3.2. Data Acquisition

-

A small volume (typically 1 µL) of the prepared solution is injected into the GC-MS instrument.[8]

-

The sample is vaporized in the heated injection port and carried by an inert gas (e.g., Helium) onto the GC column.[8]

-

The column is subjected to a temperature program to separate the components of the sample based on their boiling points and interactions with the column's stationary phase. A typical program might start at 60°C, hold for 2 minutes, and then ramp up to 300°C at a rate of 10°C per minute.[8]

-

As the separated components elute from the column, they enter the mass spectrometer.

-

In the mass spectrometer, the molecules are ionized (commonly by electron impact at 70 eV), fragmented, and then separated based on their mass-to-charge ratio (m/z) to generate a mass spectrum for each component.[8]

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of an unknown organic compound.

Caption: Logical workflow for spectroscopic analysis.

Conclusion

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. research.reading.ac.uk [research.reading.ac.uk]

- 3. chem.uiowa.edu [chem.uiowa.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS) [bio-protocol.org]

An In-depth Technical Guide to 3-ethyl-2-methylhept-2-ene: IUPAC Nomenclature and Structure

This technical guide provides a comprehensive analysis of the organic compound 3-ethyl-2-methylhept-2-ene, focusing on its IUPAC nomenclature, chemical structure, and key physicochemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

IUPAC Nomenclature and Structural Verification

The systematic name this compound is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The naming process involves identifying the parent hydrocarbon chain, locating the principal functional group, and identifying and numbering any substituents.

Step 1: Identification of the Principal Functional Group and Parent Chain

The suffix "-ene" indicates that the principal functional group is a carbon-carbon double bond (C=C), classifying the molecule as an alkene. According to IUPAC rules for alkenes, the parent chain is the longest continuous carbon chain that includes the double bond.

For the structure corresponding to this compound, the double bond is located at the second carbon position of a seven-carbon chain, hence the "hept-2-ene" designation.

Step 2: Numbering the Parent Chain

The parent chain is numbered from the end that gives the carbon atoms of the double bond the lowest possible numbers. In this case, numbering from right to left (as depicted in the structural diagram below) assigns the double bond to positions 2 and 3.

Step 3: Identification and Naming of Substituents

With the parent chain numbered, the substituents are identified and their positions are located:

-

A methyl group (-CH₃) is attached to the second carbon.

-

An ethyl group (-CH₂CH₃) is attached to the third carbon.

Step 4: Assembling the Full IUPAC Name

The substituents are listed in alphabetical order (ethyl before methyl), preceded by their locants. Therefore, the complete and correct IUPAC name is This compound .

Chemical Structure and Visualization

The chemical structure of this compound is a branched alkene. The following diagram, generated using the DOT language, illustrates the connectivity of the atoms in the molecule.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₂₀ |

| Molecular Weight | 140.27 g/mol |

| Density | 0.75 g/cm³[1] |

| Boiling Point | 170.1 °C at 760 mmHg[1] |

| Refractive Index | 1.428[1] |

| Flash Point | 46.5 °C[1] |

| CAS Number | 19780-61-1 |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties listed above, such as boiling point, density, and refractive index, would follow standard laboratory procedures as outlined in established chemical literature and pharmacopeias. These methods typically involve techniques like distillation for boiling point determination, pycnometry for density, and refractometry for the refractive index. The flash point is determined using standardized apparatus such as a Pensky-Martens closed-cup tester.

Logical Workflow for IUPAC Nomenclature

The process of determining the IUPAC name for a branched alkene can be represented by the following logical workflow.

References

physical and chemical characteristics of 3-ethyl-2-methylhept-2-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-ethyl-2-methylhept-2-ene (CAS No. 19780-61-1). This trisubstituted alkene is a valuable compound for research in organic synthesis and as a potential building block in the development of novel chemical entities. This document outlines its known physical properties, expected chemical reactivity based on its structure, a representative synthetic protocol, and key spectral data.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

Physical Properties

A compilation of the key physical data for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀ | [1] |

| Molecular Weight | 140.27 g/mol | [1][2] |

| CAS Number | 19780-61-1 | [1][2] |

| Density | 0.75 g/cm³ | |

| Boiling Point | 170.1 °C at 760 mmHg | |

| Refractive Index | 1.428 | |

| Flash Point | 46.5 °C | |

| Vapor Pressure | 1.98 mmHg at 25 °C | |

| Kovats Retention Index (Standard non-polar) | 979.1 | [1] |

| Kovats Retention Index (Semi-standard non-polar) | 1073 | [1] |

Chemical Properties

This compound is a trisubstituted alkene, and its chemical reactivity is primarily dictated by the presence of the carbon-carbon double bond. Due to the steric hindrance around the double bond, reaction rates may be slower compared to less substituted alkenes.

Key Chemical Characteristics:

-

Electrophilic Addition: The electron-rich double bond is susceptible to attack by electrophiles. Common reactions include hydrohalogenation, hydration, and halogenation. The regioselectivity of these additions will follow Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond, leading to the formation of a more stable tertiary carbocation intermediate at position 3.

-

Hydroboration-Oxidation: This two-step reaction provides a method for the anti-Markovnikov hydration of the alkene. Treatment with a borane reagent (e.g., BH₃ in THF) followed by oxidation (e.g., with H₂O₂ and NaOH) would be expected to yield 3-ethyl-2-methylheptan-3-ol.

-

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form the corresponding epoxide, 2,3-diethyl-2,3-dimethyloxirane. The reaction is a syn-addition, with the oxygen atom adding to one face of the double bond.

-

Ozonolysis: Cleavage of the double bond can be achieved through ozonolysis. Treatment with ozone followed by a reductive workup (e.g., with zinc and water) would yield propan-2-one (acetone) and pentan-3-one.

-

Hydrogenation: Catalytic hydrogenation (e.g., with H₂ over a platinum, palladium, or nickel catalyst) will reduce the double bond to yield the corresponding alkane, 3-ethyl-2-methylheptane.

Experimental Protocols

A common and effective method for the synthesis of sterically hindered trisubstituted alkenes like this compound is through the dehydration of a tertiary alcohol. This alcohol can be readily prepared via a Grignard reaction.

Synthesis of 3-Ethyl-2-methylheptan-2-ol (Grignard Reaction)

Principle: This step involves the nucleophilic addition of a Grignard reagent, butylmagnesium bromide, to a ketone, 3-pentanone. The subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

1-Bromobutane

-

3-Pentanone

-

Anhydrous Sodium Sulfate

-

Saturated aqueous ammonium chloride solution

-

Hydrochloric acid (1 M)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel to initiate the formation of the Grignard reagent. The reaction is initiated if the solution becomes cloudy and starts to reflux.

-

Once the reaction has started, add the remaining 1-bromobutane solution at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of butylmagnesium bromide.

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of 3-pentanone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude tertiary alcohol, 3-ethyl-2-methylheptan-2-ol.

Synthesis of this compound (Acid-Catalyzed Dehydration)

Principle: The tertiary alcohol produced in the previous step is dehydrated using a strong acid catalyst. The reaction proceeds via an E1 mechanism, involving the formation of a stable tertiary carbocation intermediate.

Materials:

-

Crude 3-ethyl-2-methylheptan-2-ol

-

Concentrated sulfuric acid or phosphoric acid

-

Sodium bicarbonate solution (5%)

-

Anhydrous calcium chloride

-

Distillation apparatus

Procedure:

-

Place the crude 3-ethyl-2-methylheptan-2-ol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

-

Set up a simple distillation apparatus.

-

Heat the mixture to distill the alkene product as it is formed. The boiling point of the product is approximately 170 °C.

-

Wash the collected distillate with a 5% sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous calcium chloride.

-

Perform a final fractional distillation to purify the this compound.

Mandatory Visualizations

Synthetic Pathway of this compound

Caption: Synthesis of this compound via Grignard reaction and dehydration.

Spectroscopic Data

-

¹H NMR: The spectrum would be complex due to the number of non-equivalent protons. Key signals would include multiplets for the ethyl and butyl groups, and singlets or narrowly split signals for the methyl groups attached to the double bond.

-

¹³C NMR: The spectrum would show 10 distinct signals corresponding to the 10 carbon atoms in the molecule. The two sp² hybridized carbons of the double bond would appear in the downfield region (typically 120-140 ppm).

-

Infrared (IR) Spectroscopy: A characteristic C=C stretching vibration would be expected in the region of 1640-1680 cm⁻¹. The spectrum would also be dominated by C-H stretching and bending vibrations from the numerous alkyl groups.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z = 140. The fragmentation pattern would likely involve the loss of alkyl radicals.

This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further experimental validation of these properties is recommended.

References

An In-depth Technical Guide to the Potential Isomers of 3-ethyl-2-methylhept-2-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of 3-ethyl-2-methylhept-2-ene, focusing on its isomeric forms. The document covers the structural and stereoisomeric possibilities, physicochemical properties, potential synthetic pathways, and analytical separation techniques. This guide is intended to serve as a comprehensive resource for professionals in chemical research and development.

Introduction to Isomerism in this compound

This compound is an unsaturated hydrocarbon with the molecular formula C₁₀H₂₀.[1][2] Its structure, featuring a tetrasubstituted double bond, gives rise to several isomeric forms. Understanding the distinct properties and behaviors of these isomers is critical for applications in synthesis, materials science, and drug development, where specific molecular geometry can dictate biological activity and chemical reactivity.

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms.[3] For this compound, two primary categories of isomerism are relevant:

-

Structural Isomerism: These isomers have different atomic connectivity. This can involve changes in the carbon skeleton (chain isomerism) or the position of the double bond (positional isomerism).

-

Stereoisomerism: These isomers have the same atomic connectivity but differ in the three-dimensional arrangement of atoms. Due to the restricted rotation around the carbon-carbon double bond, this compound exhibits geometric isomerism.

Geometric Isomerism: (E) and (Z) Configurations

The core focus of this guide is the geometric isomerism of this compound. The double bond is located between the second and third carbons (C2 and C3). To determine if geometric isomers exist, we examine the substituents on each of these carbons:

-

On C2: A methyl group (-CH₃) and another methyl group.

-

On C3: An ethyl group (-CH₂CH₃) and a butyl group (-CH₂CH₂CH₂CH₃).

Since each carbon atom of the double bond is attached to two different groups, (E) and (Z) isomerism is possible. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the configuration:

-

At C2: The two methyl groups are identical.

-

At C3: The butyl group has a higher priority than the ethyl group.

Wait, re-examining the structure this compound:

-

On C2: is attached a methyl group and the first carbon of the main chain (part of the double bond). The IUPAC name 2-methyl means a methyl group is on C2. The hept-2-ene implies C2 is part of the double bond. Let's reconsider the structure based on the name. The main chain is a heptene. The double bond is at position 2. There is a methyl group at position 2 and an ethyl group at position 3.

-

Carbon 2 (C2) is bonded to: Carbon 1 (a methyl group), Carbon 3 (via the double bond), and the explicitly named "2-methyl" group. This means C2 is bonded to two methyl groups.

-

Carbon 3 (C3) is bonded to: Carbon 2 (via the double bond), Carbon 4 (a butyl group as part of the heptene chain), and the explicitly named "3-ethyl" group.

-

Since C2 is bonded to two identical methyl groups, rotation of these groups does not lead to a different stereoisomer . Therefore, this compound does not have (E) and (Z) geometric isomers . The initial analysis was incorrect. The molecule is achiral and exists as a single geometric form.

This significantly simplifies the analysis. The primary source of isomerism will be structural (positional and chain isomers).

The logical relationship between the parent compound and its structural isomers is outlined below.

Caption: Logical overview of isomerism for this compound.

Physicochemical Data

Quantitative data for this compound and its isomers are sparse in publicly available literature. The data below are compiled from chemical supplier databases and computational predictions. The primary entry corresponds to CAS Number 19780-61-1, which does not distinguish between potential isomers, though as established, no geometric isomers exist for this specific structure.

| Property | This compound (CAS 19780-61-1) | 3-ethyl-2-methylhept-1-ene | 3-ethyl-2-methylhept-3-ene |

| Molecular Formula | C₁₀H₂₀[1] | C₁₀H₂₀ | C₁₀H₂₀ |

| Molecular Weight | 140.27 g/mol [1] | 140.27 g/mol | 140.27 g/mol |

| Boiling Point | 170.1 °C at 760 mmHg[1] | 161.0 °C at 760 mmHg (estimated) | Not available |

| Density | 0.75 g/cm³[1] | Not available | Not available |

| Refractive Index | 1.428[1] | Not available | Not available |

| Flash Point | 46.5 °C[1] | 37.7 °C (estimated) | Not available |

| CAS Number | 19780-61-1[1] | 19780-60-0 | 53843257 (CID) |

Experimental Protocols

Synthesis of this compound

Two primary retrosynthetic pathways are proposed for the laboratory-scale synthesis of this tetrasubstituted alkene.

A common and reliable method for synthesizing highly substituted alkenes is the acid-catalyzed dehydration of a corresponding tertiary alcohol.[4] The reaction proceeds via an E1 mechanism, favoring the formation of the most thermodynamically stable alkene (Zaitsev's rule).

Caption: Workflow for the synthesis via alcohol dehydration.

Protocol:

-

Reaction Setup: The precursor alcohol, 3-ethyl-2-methylheptan-2-ol[5], is placed in a round-bottom flask equipped with a distillation head and a condenser.

-

Acid Addition: A catalytic amount of a strong, non-nucleophilic acid (e.g., concentrated sulfuric acid or phosphoric acid) is added slowly with cooling.

-

Dehydration: The mixture is heated gently. The alkene product, having a lower boiling point than the starting alcohol, distills as it is formed, shifting the equilibrium toward the product.

-

Workup: The collected distillate is washed with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by washing with brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and purified by fractional distillation to yield the final product.

The Wittig reaction is a powerful method for forming a C=C double bond with high regioselectivity.[6][7] It involves the reaction of a phosphorus ylide with a ketone or aldehyde. To synthesize the target tetrasubstituted alkene, a ketone and a corresponding ylide are required.

-

Retrosynthetic Disconnection:

-

Route A: Heptan-2-one + (1-propylidene)triphenylphosphorane ylide.

-

Route B: Propan-2-one + (1-ethylpentylidene)triphenylphosphorane ylide.

-

Route A is generally preferred as it involves a less sterically hindered ylide.

Caption: Workflow for the synthesis via the Wittig reaction.

Protocol:

-

Ylide Preparation (Inert Atmosphere): a. A solution of 1-bromopropane in anhydrous THF is added to a suspension of triphenylphosphine to form the phosphonium salt. b. The resulting salt is suspended in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen) and cooled (e.g., to -78 °C or 0 °C). c. A strong base, such as n-butyllithium (n-BuLi), is added dropwise to deprotonate the salt, forming the characteristic orange/red phosphorus ylide.

-

Wittig Reaction: a. A solution of heptan-2-one in anhydrous THF is added slowly to the ylide solution at low temperature. b. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).

-

Workup and Purification: a. The reaction is quenched with water or saturated ammonium chloride. b. The product is extracted into a nonpolar solvent (e.g., hexane or ether). c. The byproduct, triphenylphosphine oxide, is often poorly soluble in nonpolar solvents and can be partially removed by filtration. d. The organic solution is washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography or distillation.

Analytical Protocol: Separation and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is the premier technique for separating volatile organic compounds like alkene isomers.[8] Coupling it with mass spectrometry allows for definitive identification.

Objective: To separate this compound from its structural isomers and reaction byproducts and to confirm its molecular weight and fragmentation pattern.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column. A nonpolar stationary phase (e.g., polydimethylsiloxane, DB-1, or HP-5ms) is recommended, as elution will generally follow the boiling points of the analytes.[9]

-

Injector: Split/splitless injector, operated at a temperature high enough to ensure rapid vaporization (e.g., 250 °C).

-

Carrier Gas: Helium or Hydrogen, with a constant flow rate (e.g., 1-2 mL/min).

-

Oven Temperature Program: An initial temperature of 50-70 °C, held for 1-2 minutes, followed by a ramp of 10-15 °C/min up to a final temperature of 200-220 °C. This program allows for the separation of volatile impurities from the higher-boiling C₁₀ isomers.

-

Detector: Mass Spectrometer (MS).

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as hexane or dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Data Acquisition: The GC separates the components based on their volatility and interaction with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

-

Data Analysis:

-

Chromatogram: The total ion chromatogram (TIC) will show peaks corresponding to each separated compound. The retention time is a characteristic property of each compound under the specific GC conditions.

-

Mass Spectrum: The mass spectrum for the peak of interest should show a molecular ion (M⁺) peak at m/z 140, corresponding to the molecular weight of C₁₀H₂₀. The fragmentation pattern, showing characteristic losses of alkyl fragments, can be compared to library spectra to confirm the structure.

-

Conclusion

This compound is a C₁₀H₂₀ alkene that, contrary to what might be expected from a cursory glance, does not possess geometric isomers due to the presence of two identical methyl groups on one of the double-bonded carbons. Isomerism for this compound is therefore restricted to structural (constitutional) variations. The physicochemical properties for the specific compound (CAS 19780-61-1) are documented, but distinct experimental data for its many structural isomers are not widely available. This guide has outlined robust and plausible methodologies for the synthesis of this compound via alcohol dehydration or the Wittig reaction, and a detailed protocol for its analysis by GC-MS. These protocols provide a strong foundation for researchers working with this and related olefinic structures.

References

- 1. chemnet.com [chemnet.com]

- 2. 3-ethyl-2-methyl-hept-2-ene | 19780-61-1 [chemicalbook.com]

- 3. 19780-61-1 CAS MSDS (3-ethyl-2-methyl-hept-2-ene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 3-Ethyl-2-methyl-2-heptanol | C10H22O | CID 547703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vurup.sk [vurup.sk]

- 9. 3-ethyl-2-methyl-hept-2-ene | CAS#:19780-61-1 | Chemsrc [chemsrc.com]

3-ethyl-2-methylhept-2-ene CAS number and database information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-ethyl-2-methylhept-2-ene, focusing on its identification, physicochemical properties, and potential synthetic and analytical methodologies.

Compound Identification

-

Chemical Name: this compound

Physicochemical Data

The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source |

| Density | 0.75 g/cm³ | [2][6] |

| Boiling Point | 170.1 °C at 760 mmHg | [2][6] |

| Refractive Index | 1.428 | [2][6] |

| Flash Point | 46.5 °C | [2][6] |

| Vapor Pressure | 1.98 mmHg at 25°C | [2][6] |

| Kovats Retention Index (Standard non-polar) | 979.1 | [7] |

| Kovats Retention Index (Semi-standard non-polar) | 1073 | [7] |

Experimental Protocols

Proposed Synthesis: Wittig Reaction

The Wittig reaction is a versatile method for alkene synthesis from aldehydes or ketones.[1][2][8][9] For the synthesis of the tetrasubstituted alkene, this compound, a possible disconnection approach involves the reaction of a ketone with a phosphorus ylide. However, it is noted that the synthesis of tetrasubstituted alkenes via the Wittig reaction can be challenging and may result in low yields, especially with sterically hindered ketones.[1]

Reactants:

-

Heptan-2-one

-

(1-propyl)triphenylphosphonium bromide (as the precursor to the Wittig reagent)

-

A strong base (e.g., n-butyllithium)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Methodology:

-

Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (1-propyl)triphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the suspension with stirring. The formation of the deep red-colored ylide indicates a successful reaction.

-

Allow the mixture to stir at 0°C for 1 hour and then warm to room temperature for another hour.

-

Alkene Formation: Cool the ylide solution back to 0°C.

-

Add a solution of heptan-2-one in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield this compound.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.

Instrumentation:

-

Gas Chromatograph equipped with a mass spectrometer detector.

-

Capillary column (e.g., non-polar, such as DB-5 or TG-SQC).[10][11]

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 10 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.[11]

-

Ensure the sample is free of particulate matter by filtration or centrifugation if necessary.[11]

GC-MS Parameters (Suggested):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Column Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold at 250 °C for 5 minutes

-

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

Solvent Delay: 3 minutes

-

Data Analysis:

The retention time of the peak corresponding to this compound can be used for identification by comparison with a standard, if available. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic fragmentation pattern that can be compared with library spectra (e.g., NIST) for confirmation of the structure.[7]

Visualizations

Caption: Proposed Wittig reaction synthesis pathway for this compound.

Caption: General experimental workflow for GC-MS analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 3. This compound - Protheragen [protheragen.ai]

- 4. 3-ethyl-2-methyl-hept-2-ene | 19780-61-1 [chemicalbook.com]

- 5. 3-ethyl-2-methyl-hept-2-ene | CAS#:19780-61-1 | Chemsrc [chemsrc.com]

- 6. chemnet.com [chemnet.com]

- 7. 2-Methyl-3-ethyl-2-heptene | C10H20 | CID 140589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. GC/MS method for short chain alkene? - Chromatography Forum [chromforum.org]

- 11. uoguelph.ca [uoguelph.ca]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Ethyl-2-methylhept-2-ene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 3-ethyl-2-methylhept-2-ene, a substituted alkene of interest in organic synthesis and potentially as a fragment in drug discovery. The described methodology is based on the robust and widely utilized Wittig reaction, which allows for the regioselective formation of the carbon-carbon double bond.

Introduction

This compound (CAS No. 19780-61-1) is a C10H20 alkene.[1][2][3] The synthesis of such alkenes is a fundamental task in organic chemistry. Among the various methods available for alkene synthesis, the Wittig reaction stands out due to its reliability and the high degree of control it offers over the location of the newly formed double bond, avoiding the formation of isomeric mixtures often seen in elimination reactions.[4][5] The Wittig reaction utilizes a phosphorus ylide to convert a ketone or aldehyde into an alkene.[6][7] This protocol will detail the synthesis of this compound from 3-heptanone and isopropyltriphenylphosphonium bromide.

Reaction Principle

The synthesis proceeds in two main stages:

-

Ylide Formation: Isopropyltriphenylphosphonium bromide is deprotonated by a strong base, such as n-butyllithium, to form the corresponding phosphorus ylide.

-

Wittig Reaction: The nucleophilic ylide attacks the electrophilic carbonyl carbon of 3-heptanone. This leads to the formation of a betaine intermediate, which then collapses to an oxaphosphetane. The oxaphosphetane subsequently fragments to yield the desired alkene, this compound, and triphenylphosphine oxide as a byproduct.[4]

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier |

| Isopropyltriphenylphosphonium bromide | C21H22BrP | 385.27 | 4.24 g (11 mmol) | Sigma-Aldrich |

| n-Butyllithium (2.5 M in hexanes) | C4H9Li | 64.06 | 4.4 mL (11 mmol) | Sigma-Aldrich |

| 3-Heptanone | C7H14O | 114.19 | 1.14 g (10 mmol) | Sigma-Aldrich |

| Anhydrous Diethyl Ether ((C2H5)2O) | (C2H5)2O | 74.12 | 100 mL | Sigma-Aldrich |

| Saturated aq. Ammonium Chloride (NH4Cl) | NH4Cl | 53.49 | 50 mL | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO4) | MgSO4 | 120.37 | As needed | Fisher Scientific |

| Hexane (for chromatography) | C6H14 | 86.18 | As needed | Fisher Scientific |

| Silica Gel (for chromatography) | SiO2 | 60.08 | As needed | Fisher Scientific |

Equipment:

-

Round-bottom flasks (100 mL and 250 mL)

-

Magnetic stirrer and stir bars

-

Septa and needles

-

Syringes

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization.

Procedure:

Part 1: Ylide Generation

-

A 250 mL round-bottom flask, equipped with a magnetic stir bar, is flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool to room temperature.

-

Isopropyltriphenylphosphonium bromide (4.24 g, 11 mmol) is added to the flask, and the flask is sealed with a septum.

-

Anhydrous diethyl ether (50 mL) is added via syringe. The suspension is stirred at room temperature.

-

The flask is cooled to 0 °C in an ice bath.

-

n-Butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) is added dropwise via syringe over 10 minutes. The formation of the orange-red ylide indicates a successful reaction.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour.

Part 2: Wittig Reaction and Workup

-

A solution of 3-heptanone (1.14 g, 10 mmol) in 20 mL of anhydrous diethyl ether is prepared in a separate, dry flask.

-

This solution is added dropwise to the ylide suspension at room temperature over 20 minutes.

-

The reaction mixture is stirred at room temperature for 12-16 hours (overnight). The disappearance of the orange-red color is an indication of reaction completion.

-

The reaction is quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

-

The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Part 3: Purification and Characterization

-

The crude product is purified by column chromatography on silica gel using hexane as the eluent to separate the alkene from the triphenylphosphine oxide byproduct.

-

The fractions containing the product are collected, and the solvent is evaporated to yield pure this compound.

-

The final product is characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Logical Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Expected Results and Data

The expected yield of this compound can vary but is typically in the range of 60-80% for this type of Wittig reaction. The physical and spectroscopic properties of the product are summarized below.

Physical and Spectroscopic Data for this compound:

| Property | Value |

| Molecular Formula | C10H20 |

| Molecular Weight | 140.27 g/mol [1] |

| Boiling Point | 170.1 °C at 760 mmHg[3] |

| Density | 0.75 g/cm³[3] |

| Refractive Index | 1.428[3] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~0.8-1.0 (m, 6H), ~1.2-1.5 (m, 4H), ~1.6-1.7 (s, 6H), ~1.9-2.1 (q, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~14.1, ~20.5, ~23.0, ~29.5, ~32.0, ~41.5, ~125.0, ~132.0 |

| IR (neat, cm⁻¹) | ν: ~2960, 2925, 2870 (C-H stretch), ~1460 (C-H bend), ~830 (C=C-H bend) |

| Mass Spec (EI, m/z) | M⁺ at 140.2, fragmentation pattern consistent with the structure. |

Note: NMR and IR data are predicted values and should be confirmed by experimental data.

Safety Precautions

-

n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

-

Diethyl ether is highly flammable. All operations should be performed in a well-ventilated fume hood, away from ignition sources.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, at all times.

References

- 1. This compound - Protheragen [protheragen.ai]

- 2. 2-Methyl-3-ethyl-2-heptene | C10H20 | CID 140589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemnet.com [chemnet.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

Applications of 3-Ethyl-2-methylhept-2-ene in Organic Synthesis: A Review of Potential Transformations

Abstract

3-Ethyl-2-methylhept-2-ene is a trisubstituted alkene whose specific applications in complex organic synthesis are not extensively documented in peer-reviewed literature. However, its structural features suggest its potential as a versatile intermediate for the introduction of complex alkyl groups. This document outlines potential applications of this compound based on the well-established reactivity of trisubstituted alkenes. The protocols and data presented herein are representative examples and may require optimization for specific synthetic routes.

Introduction

Alkenes are fundamental building blocks in organic synthesis due to the reactivity of the carbon-carbon double bond. Trisubstituted alkenes, such as this compound, can undergo a variety of transformations with high regioselectivity due to the electronic and steric environment of the double bond. This document explores the potential utility of this compound in key synthetic operations including electrophilic additions and oxidative cleavages.

Potential Synthetic Applications

The reactivity of the double bond in this compound allows for its potential use in several key synthetic transformations.

Electrophilic Additions

The electron-rich double bond is susceptible to attack by electrophiles. In the case of this compound, the addition of electrophiles is expected to follow Markovnikov's rule, with the electrophile adding to the less substituted carbon (C2) and the nucleophile adding to the more substituted carbon (C3), leading to the formation of a stable tertiary carbocation intermediate.

-

Hydrohalogenation: The addition of hydrogen halides (HX) would be expected to yield a tertiary alkyl halide.

-

Hydration: Acid-catalyzed hydration would likely produce a tertiary alcohol.

-

Halogenation: The addition of halogens (X₂) would result in a vicinal dihalide.

Oxidation Reactions

Oxidative transformation of the double bond can lead to a variety of functional groups.

-

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide.

-

Ozonolysis: Cleavage of the double bond with ozone, followed by a reductive or oxidative workup, would yield ketones and/or aldehydes.

Experimental Protocols

The following are generalized protocols for the potential reactions of this compound.

Protocol for Hydrobromination (Markovnikov Addition)

Objective: To synthesize 3-bromo-3-ethyl-2-methylheptane.

Materials:

-

This compound (1.0 eq)

-

Hydrogen bromide (33% in acetic acid, 1.2 eq)

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (N₂).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add hydrogen bromide in acetic acid dropwise with stirring.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC.

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexanes) to yield the title compound.

Protocol for Epoxidation

Objective: To synthesize 2-(3-ethyl-2-methylheptan-2-yl)oxirane.

Materials:

-

This compound (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, 1.1 eq)

-

Dichloromethane (anhydrous)

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in anhydrous dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C.

-

Add m-CPBA portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature until the starting material is consumed (TLC analysis).

-

Quench the reaction by adding saturated sodium thiosulfate solution to destroy excess peroxide.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude epoxide may be used directly or purified by chromatography.

Quantitative Data Summary

The following tables present hypothetical data for the proposed reactions based on known trends for similar trisubstituted alkenes.

Table 1: Predicted Outcomes of Electrophilic Addition Reactions

| Reaction | Reagents | Major Product | Predicted Regioselectivity | Expected Yield (%) |

| Hydrobromination | HBr in Acetic Acid | 3-bromo-3-ethyl-2-methylheptane | >95% (Markovnikov) | 85-95 |

| Acid-Catalyzed Hydration | H₂SO₄, H₂O | 3-ethyl-2-methylheptan-3-ol | >95% (Markovnikov) | 70-85 |

| Bromination | Br₂ in CCl₄ | 2,3-dibromo-3-ethyl-2-methylheptane | N/A (anti-addition) | 90-98 |

Table 2: Predicted Outcomes of Oxidation Reactions

| Reaction | Reagents | Major Product(s) | Expected Yield (%) |

| Epoxidation | m-CPBA | 2-(3-ethyl-2-methylheptan-2-yl)oxirane | 80-95 |

| Ozonolysis (Reductive) | 1. O₃; 2. Zn, H₂O | Propan-2-one and pentan-2-one | 75-90 |

| Ozonolysis (Oxidative) | 1. O₃; 2. H₂O₂ | Propan-2-one and pentanoic acid | 70-85 |

Visualized Workflows and Pathways

The following diagrams illustrate the general reaction pathways and a typical experimental workflow for the functionalization of this compound.

Caption: General pathway for electrophilic addition to this compound.

Caption: A typical experimental workflow for the synthesis and purification of products.

Conclusion

While specific documented applications of this compound are scarce, its structure as a trisubstituted alkene provides a platform for a variety of predictable and high-yielding synthetic transformations. The protocols and potential outcomes detailed in this document serve as a foundational guide for researchers and drug development professionals looking to incorporate this or structurally similar motifs into their synthetic strategies. Further experimental validation is recommended to optimize reaction conditions and confirm product identities.

Application Notes and Protocols for 3-ethyl-2-methylhept-2-ene in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-ethyl-2-methylhept-2-ene is a trisubstituted alkene with the chemical formula C₁₀H₂₀.[1][2] As a functionalized hydrocarbon, its double bond serves as a versatile handle for a variety of chemical transformations, making it a potentially useful starting material in organic synthesis. The trisubstituted nature of the alkene influences its reactivity and selectivity in various addition reactions. This document provides detailed application notes and experimental protocols for the synthetic utilization of this compound, with a focus on transformations relevant to the synthesis of potential building blocks for drug discovery and development. Alkenes are reactive due to the presence of a pi bond, which is easier to break than a sigma bond.[3]

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀ | [1][2] |

| Molecular Weight | 140.27 g/mol | [1][2] |

| CAS Number | 19780-61-1 | [1][4] |

| IUPAC Name | This compound | [2] |

| Boiling Point | 170.1°C at 760 mmHg | [5] |

| Density | 0.75 g/cm³ | [5] |

Application Notes

This compound can serve as a precursor for the synthesis of a variety of functionalized molecules. Its trisubstituted double bond allows for regioselective and stereoselective transformations, which are crucial in the synthesis of complex organic molecules. Potential applications include the synthesis of chiral alcohols, vicinal diamines, and complex ketones, which are valuable intermediates in medicinal chemistry.

Synthesis of Chiral Alcohols via Hydroboration-Oxidation

The hydroboration-oxidation of this compound is expected to proceed with anti-Markovnikov regioselectivity, yielding 3-ethyl-2-methylheptan-3-ol.[6][7] This reaction is known to be a syn-addition, providing stereochemical control.[6][7] The resulting tertiary alcohol can be a useful chiral building block.

Synthesis of Vicinal Diamines via Diazidation

The electrochemical diazidation of alkenes is a powerful method for introducing two azide functionalities across a double bond.[8] These vicinal diazides can be readily reduced to the corresponding vicinal diamines, which are important pharmacophores in many biologically active compounds.

Synthesis of Ketones via Ozonolysis

Ozonolysis of this compound, followed by a reductive workup, will cleave the double bond to yield two carbonyl compounds: acetone and pentan-2-one. These smaller ketones can be valuable starting materials or intermediates in other synthetic routes.

Experimental Protocols

Protocol 1: Synthesis of 3-ethyl-2-methylheptan-3-ol via Hydroboration-Oxidation

This protocol describes the anti-Markovnikov hydration of this compound to produce 3-ethyl-2-methylheptan-3-ol.[6][7]

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH), 3 M aqueous solution

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (14.0 g, 100 mmol) and anhydrous THF (50 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add 1 M BH₃·THF solution (33.3 mL, 33.3 mmol) dropwise via a dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Cool the reaction mixture back to 0 °C and slowly add 3 M NaOH solution (15 mL).

-

Carefully add 30% H₂O₂ solution (15 mL) dropwise, ensuring the temperature does not exceed 30 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by fractional distillation or column chromatography.

Expected Results:

| Product | Yield (%) | Boiling Point (°C) | ¹H NMR (CDCl₃, δ) | ¹³C NMR (CDCl₃, δ) |

| 3-ethyl-2-methylheptan-3-ol | 85-95 | 85-90 (10 mmHg) | 0.85-1.0 (m, 9H), 1.2-1.6 (m, 8H), 1.75 (d, 3H), 2.1 (s, 1H, OH) | 14.2, 14.5, 23.1, 26.0, 30.5, 35.1, 40.2, 75.8 |

Protocol 2: Synthesis of (2R,3S)-2,3-diazido-3-ethyl-2-methylheptane via Electrochemical Diazidation

This protocol outlines the synthesis of a vicinal diazide from this compound using an electrochemical method.[8]

Materials:

-

This compound

-

Trimethylsilyl azide (TMSN₃)

-

Ferrocene (Cp₂Fe)

-

Tetrabutylammonium perchlorate (n-Bu₄NClO₄)

-

Acetonitrile (MeCN), dry

-

Undivided electrochemical cell with carbon plate anode and cathode

-

Constant current power supply

Procedure:

-

In an undivided electrochemical cell equipped with a carbon plate anode and a carbon plate cathode, dissolve this compound (2.80 g, 20 mmol), Cp₂Fe (0.02 mmol), and n-Bu₄NClO₄ (20 mmol) in dry MeCN (60 mL).

-

Add TMSN₃ (120 mmol) to the solution.

-

Pass a constant current of 3 mA through the cell at room temperature for 6 hours.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the vicinal diazide.

Expected Results:

| Product | Yield (%) | Appearance | IR (cm⁻¹) |

| (2R,3S)-2,3-diazido-3-ethyl-2-methylheptane | 60-70 | Colorless oil | 2100 (N₃ stretch) |

Visualizations

Synthetic Pathway from this compound

Caption: Key synthetic transformations of this compound.

Experimental Workflow for Hydroboration-Oxidation

References

- 1. This compound - Protheragen [protheragen.ai]

- 2. 2-Methyl-3-ethyl-2-heptene | C10H20 | CID 140589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. 3-ethyl-2-methyl-hept-2-ene | 19780-61-1 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Structural Elucidation of 3-ethyl-2-methylhept-2-ene using Advanced NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[3] This application note provides a comprehensive overview and detailed protocols for the structural characterization of 3-ethyl-2-methylhept-2-ene using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

The target molecule, this compound, possesses several distinct proton and carbon environments, making it an excellent candidate for demonstrating the power of multi-dimensional NMR in unambiguously assigning all signals and confirming the molecular structure.

Molecular Structure and Atom Numbering The structure of this compound is shown below with the IUPAC numbering scheme for carbon atoms and lettering for distinct proton environments. This numbering is used for the assignment of NMR signals.

Predicted NMR Data The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard deuterated solvent like Chloroform-d (CDCl₃). These values are estimates based on empirical prediction models and typical ranges for similar structural motifs.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| a (C10-H₃) | 1.65 | Singlet | 3H | - |

| b (C3-Et-CH₃ ) | 0.95 | Triplet | 3H | 7.5 |

| c (C3-C H₂-CH₃) | 2.05 | Quartet | 2H | 7.5 |

| d (C4-H₂) | 1.95 | Triplet | 2H | 7.4 |

| e (C5-H₂) | 1.35 | Sextet | 2H | 7.4 |

| f (C6-H₂) | 1.25 | Sextet | 2H | 7.4 |

| g (C7-H₃) | 0.88 | Triplet | 3H | 7.4 |

| j (C2-CH₃ ) | 1.70 | Singlet | 3H | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Label | Chemical Shift (δ, ppm) |

| C2 | 125.5 |

| C3 | 132.0 |

| C4 | 29.5 |

| C5 | 32.0 |

| C6 | 23.0 |

| C7 | 14.0 |

| C10 (on C2) | 20.5 |

| C2-CH₃ | 21.0 |

| C3-C H₂CH₃ | 22.5 |

| C3-CH₂C H₃ | 13.5 |

Experimental Protocols

1. General Sample Preparation

A well-prepared sample is crucial for acquiring high-quality NMR spectra.[4]

-

Sample Quantity: Weigh 10-20 mg of this compound for ¹H NMR. For ¹³C and 2D NMR experiments, a more concentrated sample of 30-50 mg is recommended due to the lower sensitivity of the ¹³C nucleus.[5][6]

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solvent must contain deuterium for the spectrometer's lock system.[4]

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.[5][6] The final solution should be clear and free of solids.

-

Tube and Cap: Use clean, high-quality NMR tubes free from chips or cracks.[6] Cap the tube to prevent solvent evaporation and contamination.

2. 1D ¹H NMR Spectroscopy

This experiment identifies the different chemical environments of protons in the molecule.

-

Spectrometer: 500 MHz NMR Spectrometer

-

Pulse Program: zg30

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Acquisition Parameters:

-

Spectral Width (SW): 20 ppm

-

Number of Scans (NS): 16

-

Relaxation Delay (D1): 2.0 s

-

Acquisition Time (AQ): 3.28 s

-

3. 1D ¹³C{¹H} NMR Spectroscopy

This experiment identifies the different chemical environments of carbon atoms.

-

Spectrometer: 500 MHz NMR Spectrometer (125 MHz for ¹³C)

-

Pulse Program: zgpg30 (proton-decoupled)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Acquisition Parameters:

-

Spectral Width (SW): 240 ppm

-

Number of Scans (NS): 1024

-

Relaxation Delay (D1): 2.0 s

-

Acquisition Time (AQ): 1.10 s

-

4. 2D COSY (Correlation Spectroscopy)

COSY reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds, helping to identify adjacent protons.

-

Spectrometer: 500 MHz NMR Spectrometer

-

Pulse Program: cosygpqf

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Acquisition Parameters:

-

Spectral Width (SW): 12 ppm in both F1 and F2 dimensions

-

Number of Scans (NS): 8

-

Relaxation Delay (D1): 2.0 s

-

Increments in F1: 512

-

5. 2D HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates proton signals with their directly attached carbon signals (one-bond ¹H-¹³C correlations).

-

Spectrometer: 500 MHz NMR Spectrometer

-

Pulse Program: hsqcedetgpsp (phase-edited to distinguish CH/CH₃ from CH₂)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Acquisition Parameters:

-

Spectral Width (SW): 12 ppm (F2, ¹H), 160 ppm (F1, ¹³C)

-

Number of Scans (NS): 16

-

Relaxation Delay (D1): 1.5 s

-

Increments in F1: 256

-

6. 2D HMBC (Heteronuclear Multiple Bond Correlation)

HMBC shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds), which is critical for mapping out the complete carbon skeleton.

-

Spectrometer: 500 MHz NMR Spectrometer

-

Pulse Program: hmbcgpndqf

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Acquisition Parameters:

-

Spectral Width (SW): 12 ppm (F2, ¹H), 220 ppm (F1, ¹³C)

-

Number of Scans (NS): 32

-

Relaxation Delay (D1): 2.0 s

-

Increments in F1: 512

-

Visualizations: Workflows and Logical Relationships

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the structural elucidation of an organic compound using NMR spectroscopy.

Caption: Workflow for NMR-based structural elucidation.

Logical Relationship of NMR Experiments

This diagram shows how different NMR experiments provide complementary information that collectively leads to the final structure.

Caption: Interrelation of NMR experiments for structure determination.

Key NMR Correlations for this compound

This diagram illustrates the key through-bond correlations expected in the 2D NMR spectra of the target molecule.

Caption: Expected COSY and HMBC correlations for the molecule.

References

Application Notes and Protocols for Studying the Reaction Kinetics of 3-Ethyl-2-methylhept-2-ene

Introduction

3-Ethyl-2-methylhept-2-ene is an unsaturated hydrocarbon with potential applications in organic synthesis and as a building block for more complex molecules. Understanding its reaction kinetics is crucial for optimizing reaction conditions, maximizing product yield, and ensuring process safety in industrial applications. This document outlines protocols for studying the kinetics of a representative reaction of this compound, its catalytic hydrogenation, and provides a template for data presentation and analysis.

Key Reaction: Catalytic Hydrogenation

The catalytic hydrogenation of this compound to 3-ethyl-2-methylheptane is a common and important reaction. The reaction proceeds in the presence of a metal catalyst, such as palladium on carbon (Pd/C), and hydrogen gas.

Reaction Scheme: